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Compound of Interest

Compound Name: Propyl octanoate

Cat. No.: B1197341

An in-depth exploration of the synthesis, sensory analysis, and regulatory landscape of propyl
octanoate as a key flavoring agent.

Propyl octanoate, a straight-chain fatty acid ester, is a significant contributor to the desirable
fruity and floral aromas in a variety of food and beverage products. Its characteristic scent,
often described as waxy, fruity, and reminiscent of apricot and pear, makes it a valuable tool in
the flavorist's palette. This technical guide provides a comprehensive overview of the
foundational research on propyl octanoate, intended for researchers, scientists, and drug
development professionals. The following sections delve into its chemical properties, synthesis
methodologies, analytical techniques, sensory evaluation, mechanism of flavor perception, and
the regulatory framework governing its use.

Physicochemical Properties of Propyl Octanoate

Propyl octanoate, also known as propyl caprylate, is a colorless liquid with the molecular
formula C11H2202. A summary of its key physicochemical properties is presented in Table 1.
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Property Value References
Molecular Weight 186.29 g/mol [1]

Boiling Point 225-226 °C [2]

Melting Point -46.2 °C

Density 0.861 - 0.867 g/cm3 at 25 °C [2]
Refractive Index 1.418 - 1.424 at 20 °C

Solubility Insoluble in water [3]

LogP 4.35

Fruity, waxy, apricot, pear, with
Odor Profile v y P P [2]
fatty and winey nuances.

Synthesis of Propyl Octanoate

The production of propyl octanoate for flavor applications is primarily achieved through two
key methods: chemical synthesis via Fischer esterification and biotechnological synthesis using
enzymes.

Fischer Esterification

The most common method for synthesizing propyl octanoate is the Fischer esterification of
octanoic acid with propanol, catalyzed by a strong acid such as sulfuric acid.[4] This reversible
reaction is driven to completion by removing the water formed during the process, often
through azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol: Fischer Esterification of Propyl Octanoate

e Reactants:

o

Octanoic acid (1.0 molar equivalent)

[¢]

Propan-1-ol (1.5 to 2.0 molar equivalents)

[¢]

Concentrated Sulfuric Acid (catalytic amount, e.g., 1-2% of the weight of octanoic acid)
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o

Toluene (as an azeotropic solvent)

e Apparatus:

o

o

[¢]

[e]

[e]

Round-bottom flask

Dean-Stark apparatus

Reflux condenser

Heating mantle

Separatory funnel

e Procedure:

[¢]

Combine octanoic acid, propan-1-ol, and toluene in the round-bottom flask.
Carefully add the concentrated sulfuric acid to the mixture.
Assemble the Dean-Stark apparatus and reflux condenser.

Heat the mixture to reflux. The water produced during the reaction will be collected in the
Dean-Stark trap as an azeotrope with toluene.

Continue the reaction until no more water is collected, indicating the reaction is complete.
Cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated
sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

Dry the organic layer over anhydrous sodium sulfate.
Remove the toluene by distillation.

Purify the crude propyl octanoate by vacuum distillation to obtain the final product.[2]
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Caption: Mechanism of Fischer Esterification for Propyl Octanoate Synthesis.

Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative to chemical methods, often proceeding under
milder conditions with higher specificity. Lipases are commonly employed to catalyze the
esterification of octanoic acid and propanol.

Experimental Protocol: Enzymatic Synthesis of Propyl Octanoate

e Reactants:

o

Octanoic acid (1.0 molar equivalent)

[¢]

Propan-1-ol (1.0 to 1.5 molar equivalents)

[¢]

Immobilized Lipase (e.g., from Candida antarctica)

o

Organic solvent (e.g., hexane, optional)
e Apparatus:
o Shaking incubator or stirred-tank reactor
o Filtration system

e Procedure:
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o Combine octanoic acid and propan-1-ol in the reactor. A solvent may be added to reduce
viscosity.

o Add the immobilized lipase to the mixture.
o Incubate the reaction at a controlled temperature (typically 30-60 °C) with agitation.

o Monitor the progress of the reaction by taking samples and analyzing them using gas
chromatography.

o Once the desired conversion is reached, stop the reaction and separate the immobilized
enzyme by filtration. The enzyme can often be reused.

o The product mixture can be purified by vacuum distillation to remove unreacted starting
materials and any solvent used.[5]

Instrumental Analysis: Gas Chromatography-Mass
Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is the primary analytical technique for the
identification and quantification of volatile flavor compounds like propyl octanoate in complex
food matrices.

Experimental Protocol: GC-MS Analysis of Propyl Octanoate in a Beverage Matrix

o Sample Preparation (Liquid-Liquid Extraction):

o

Degas carbonated beverages if necessary.

[¢]

To 10 mL of the beverage sample, add a suitable internal standard (e.g., a known
concentration of a different ester not present in the sample).

[¢]

Add 2 mL of a suitable extraction solvent (e.g., dichloromethane or a mixture of hexane
and diethyl ether).

[¢]

Vortex the mixture for 1-2 minutes.
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o Centrifuge to separate the organic and aqueous layers.
o Carefully remove the organic layer and dry it over anhydrous sodium sulfate.

o Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

¢ GC-MS Parameters:

o Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25
pm film thickness) is suitable.[6]

o Injector Temperature: 250 °C.
o Oven Temperature Program:

= Initial temperature: 40 °C, hold for 2 minutes.

» Ramp at 5 °C/min to 150 °C.

» Ramp at 10 °C/min to 250 °C, hold for 5 minutes.[6]
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o Mass Spectrometer:

lonization Mode: Electron Impact (El) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-350.

The identification of propyl octanoate is confirmed by comparing its retention time and mass
spectrum with that of a pure standard. Quantification is achieved by creating a calibration curve
using the internal standard method.
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Caption: A typical workflow for the GC-MS analysis of propyl octanoate.
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Sensory Evaluation

Sensory analysis is crucial for understanding the flavor contribution of propyl octanoate and
determining its optimal usage levels. Various sensory testing methods can be employed.

Experimental Protocol: Sensory Panel Evaluation of Propyl Octanoate
o Panelist Selection and Training:
o Select panelists based on their ability to detect and describe basic tastes and aromas.

o Train panelists to recognize and rate the intensity of the characteristic aroma attributes of
propyl octanoate (fruity, waxy, apricot, pear).

e Sample Preparation:

o Prepare a series of solutions of propyl octanoate in a neutral base (e.g., water with a
small amount of ethanol to aid solubility, or a deodorized food matrix like a sugar solution
or a light vegetable oil).

o Concentrations should span the sub-threshold to supra-threshold range to determine the
detection and recognition thresholds.

e Testing Methods:

o Triangle Test: To determine if a perceptible difference exists between two samples (e.g., a
control and a sample with added propyl octanoate). Panelists are presented with three
samples, two of which are identical, and are asked to identify the odd one out.[7]

o Descriptive Analysis: A trained panel identifies and quantifies the sensory attributes of a
product containing propyl octanoate. This provides a detailed flavor profile.[7]

o Hedonic Testing: Untrained consumers rate their liking of products with and without propyl
octanoate to assess consumer acceptance.

e Testing Environment:
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o Conduct sensory evaluations in a controlled environment with neutral lighting, and free
from distracting odors and noise.

o Provide panelists with water and unsalted crackers for palate cleansing between samples.

[8]

Mechanism of Flavor Perception: Olfactory
Signaling Pathway

The perception of propyl octanoate's aroma is initiated by its interaction with olfactory
receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-
protein coupled receptors (GPCRS).

The binding of an odorant molecule like propyl octanoate to its specific OR triggers a
conformational change in the receptor, activating an associated G-protein (Goolf). This
activation initiates a signaling cascade:

» G-protein Activation: The activated Goolf subunit dissociates and activates adenylyl cyclase.

e Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic
AMP (CAMP).

¢ lon Channel Opening: The increase in intracellular cCAMP concentration leads to the opening
of cyclic nucleotide-gated (CNG) ion channels.

o Depolarization: The influx of cations (primarily Ca2* and Na*) through the open channels
depolarizes the olfactory receptor neuron.

» Action Potential Generation: If the depolarization reaches the threshold, an action potential is
generated and transmitted along the olfactory nerve to the olfactory bulb in the brain, where
the signal is further processed, leading to the perception of the aroma.[6][7]

While the specific olfactory receptor(s) that bind to propyl octanoate have not been definitively
identified, it is known that fruity esters are generally detected by a range of ORs. The process
of identifying the specific receptor for a particular ligand is known as deorphanization.[9][10]
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Caption: The olfactory signaling pathway for the perception of propyl octanoate.
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Safety and Regulatory Status

The safety of flavoring substances is a critical consideration for their use in food products. In
the United States, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel
plays a key role in the safety evaluation of flavor ingredients through its Generally Recognized
as Safe (GRAS) program.

A substance can be determined to be GRAS based on a history of safe use in food prior to
1958 or through scientific procedures. For new flavoring ingredients, a comprehensive safety
assessment is required.[11][12]

FEMA GRAS Evaluation Workflow

The FEMA GRAS evaluation process for a new flavoring ingredient typically involves the
following steps:

e Submission of a Dossier: A manufacturer submits a detailed dossier to the FEMA Expert
Panel containing information on the substance's identity, specifications, method of
manufacture, intended use levels in various food categories, and estimated daily intake.

o Safety and Toxicity Data Review: The Expert Panel reviews all available toxicological data,
including studies on metabolism, genotoxicity, and repeated-dose toxicity.

o Exposure Assessment: The panel assesses the probable consumer exposure to the flavoring
ingredient based on the intended use levels.

o Expert Panel Deliberation: The independent experts on the panel evaluate all the submitted
data and determine if there is a reasonable certainty of no harm under the conditions of
intended use.

¢ GRAS Determination and Publication: If the panel concludes that the substance is GRAS,
this determination is published in the scientific literature, and the substance is added to the
FEMA GRAS list.[11][13]

Propyl octanoate is listed as a FEMA GRAS substance (FEMA No. 2963) and is approved for
use as a flavoring agent in food.
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Caption: A simplified workflow of the FEMA GRAS evaluation process.

This technical guide provides a foundational understanding of propyl octanoate as a flavoring
agent. For professionals in flavor science and related fields, a thorough grasp of its synthesis,
analysis, sensory characteristics, and regulatory status is essential for its effective and safe
application in creating innovative and appealing food and beverage products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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